3-p-coumaroylquinic acid

概要

説明

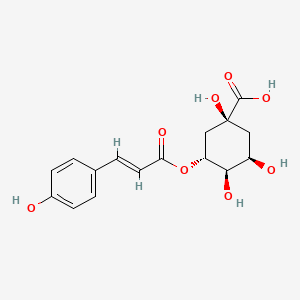

3-p-Coumaroylquinic acid is a naturally occurring cinnamate ester found in various plants. The compound has a molecular formula of C16H18O8 and a molecular weight of 338.31 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 3-p-Coumaroylquinic acid can be synthesized through the esterification of 4-coumaric acid with quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, followed by purification processes such as crystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: It can participate in substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted esters and ethers.

科学的研究の応用

Biological Applications

Antioxidant Activity

3-p-CQA exhibits significant antioxidant properties, which are essential for neutralizing free radicals and preventing oxidative stress. This activity has been linked to its potential in managing various diseases related to oxidative damage.

Antibacterial Properties

Research indicates that 3-p-CQA possesses antibacterial effects against various pathogens. A study demonstrated its interaction with the membrane proteins of Staphylococcus aureus, leading to altered protein conformation and bactericidal activity .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as IL-1β and TNFα. Inhibition rates of 45% and 50% respectively have been documented, suggesting its potential therapeutic role in chronic inflammatory conditions .

Neuroprotective Effects

In animal models, 3-p-CQA has been observed to reverse depression-like behaviors and improve cognitive functions. This suggests its utility in treating mood disorders and neurodegenerative diseases .

Table 1: Biological Activities of 3-p-Coumaroylquinic Acid

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Antibacterial | Effective against S. aureus | |

| Anti-inflammatory | Inhibits IL-1β and TNFα | |

| Neuroprotective | Improves cognitive function in animal models |

Potential Medical Applications

Antiviral Activity

Molecular docking studies suggest that 3-p-CQA may inhibit the spike glycoprotein trimer of SARS-CoV-2, indicating its potential as a lead compound for antiviral therapies against COVID-19. The compound exhibited a binding affinity of -8.5 kcal/mol during simulations .

Anti-diabetic Effects

Studies on diabetic models have shown that 3-p-CQA can help manage blood glucose levels, indicating its potential role in diabetes management .

Table 2: Binding Affinity Data for SARS-CoV-2 Spike Protein

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -8.5 |

Industrial Applications

In the food and cosmetic industries, 3-p-CQA is utilized as a natural preservative due to its antioxidant properties. Its ability to inhibit microbial growth makes it a valuable ingredient in formulations aimed at extending shelf life and enhancing product stability.

Antibacterial Mechanism

A detailed investigation into the antibacterial mechanism of 3-p-CQA revealed that it disrupts the integrity of bacterial membranes. Fluorescence spectroscopy studies showed conformational changes in membrane proteins, which are critical for bacterial survival .

Anti-inflammatory Effects

In preclinical studies, treatment with 3-p-CQA significantly reduced paw edema in Wistar rats, showcasing its anti-inflammatory capabilities in vivo .

作用機序

The hypoglycemic effects of 3-p-Coumaroylquinic acid are attributed to its ability to inhibit glucose uptake in the intestines . Additionally, it exhibits antibacterial activity by disrupting the cytoplasmic membrane of bacteria, leading to membrane hyperpolarization and loss of integrity . This disruption is likely due to interactions with membrane lipids and proteins .

類似化合物との比較

4-O-p-Coumaroylquinic acid: Another ester of quinic acid with similar antibacterial properties.

Chlorogenic acid: Known for its antioxidant and hypoglycemic effects.

Caffeic acid: Exhibits antioxidant and anti-inflammatory properties.

Uniqueness: 3-p-Coumaroylquinic acid stands out due to its specific combination of antibacterial and hypoglycemic effects, making it a valuable compound for both medical and industrial applications .

生物活性

3-p-Coumaroylquinic acid (3-p-CQA) is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the mechanisms, pharmacological effects, and potential applications of 3-p-CQA based on current research findings.

Chemical Structure and Properties

This compound is an ester derivative of quinic acid and p-coumaric acid. Its structure allows it to participate in various biochemical interactions, contributing to its biological activity. The compound has been isolated from several plant sources, including Capsella bursa-pastoris and Piper betle.

1. Anti-Diabetic Effects

Research indicates that 3-p-CQA can significantly lower blood glucose levels by inhibiting glucose uptake in the intestines. This action is primarily linked to its interference with the glycolysis pathway, which subsequently reduces ATP production, the main energy currency of cells. In studies involving alloxan-induced diabetic mice, 3-p-CQA demonstrated hypoglycemic effects, suggesting its potential as a therapeutic agent for diabetes management .

2. Anti-Inflammatory Properties

3-p-CQA exhibits notable anti-inflammatory effects. In carrageenan-induced paw edema models in Wistar rats, it was shown to reduce inflammation markers effectively. The compound appears to modulate pro-inflammatory cytokines, thereby alleviating inflammation-related conditions .

3. Antioxidant Activity

The antioxidant capacity of 3-p-CQA has been evaluated using various assays, demonstrating its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

4. Antimicrobial Effects

Studies have reported that 3-p-CQA possesses antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to increased membrane fluidity and loss of integrity. This action has been observed against several food-borne pathogens, highlighting its potential as a natural preservative .

5. Neuroprotective Effects

Emerging research suggests that 3-p-CQA may offer neuroprotective benefits by modulating signaling pathways associated with neuroinflammation and oxidative stress. This could have implications for treating neurodegenerative diseases .

The biological activities of 3-p-CQA can be attributed to several mechanisms:

- Glucose Uptake Inhibition : By hindering glucose absorption in the intestines, it lowers blood sugar levels.

- Cytokine Modulation : It reduces the expression of inflammatory cytokines such as IL-1β and TNFα.

- Membrane Disruption : The compound alters membrane integrity in bacterial cells, leading to cell death.

- Radical Scavenging : It neutralizes free radicals through various biochemical pathways.

Table 1: Summary of Biological Activities of this compound

Pharmacological Applications

The diverse biological activities of 3-p-CQA suggest potential applications in:

- Diabetes Management : As a dietary supplement or pharmaceutical agent.

- Anti-inflammatory Treatments : For conditions such as arthritis or chronic inflammatory diseases.

- Antioxidant Supplements : To combat oxidative stress-related disorders.

- Natural Preservatives : In food products due to its antimicrobial properties.

化学反応の分析

Route A: Direct Coupling with Protected Quinic Acid

-

Reagents : p-Acetylcoumaroyl chloride reacts with methyl-protected quinic acid derivatives under DMAP/pyridine conditions .

-

Protection Strategy :

-

Deprotection : Acidic hydrolysis (HCl/THF) removes protecting groups, yielding 3-p-CoQA .

Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield | Product Purity |

|---|---|---|---|

| Esterification | p-Acetylcoumaroyl chloride, DMAP | 74% | >90% (HPLC) |

| Deprotection | HCl (2N)/THF, 6 days | 62% | Mixture (3a:4a = 4:1) |

Isomerization and Acyl Migration

3-p-CoQA undergoes acid-catalyzed acyl migration, leading to positional isomers:

Mechanism

-

Under acidic conditions, the p-coumaroyl group migrates from the 3-OH to the 4-OH position of quinic acid .

-

Driving Force : Thermodynamic stability favors the 4-O-acyl isomer due to reduced steric hindrance in the cyclohexane ring .

Computational Evidence

-

DFT calculations reveal a 8.8 kcal/mol stability difference between 3-O- and 4-O-protected intermediates, favoring the 3-O isomer during synthesis but enabling migration post-deprotection .

Table 2: Isomerization Under Acidic Conditions

| Starting Material | Conditions | Products (Ratio) |

|---|---|---|

| 3-p-CoQA | HCl (2N)/THF, 6 days | 3-p-CoQA : 4-p-CoQA (4:1) |

Stability in Solution

3-p-CoQA is prone to hydrolysis and degradation under prolonged acidic or basic conditions:

-

Hydrolysis : The ester bond cleaves at pH < 2 or pH > 10, releasing p-coumaric acid and quinic acid .

-

Oxidative Stability : Demonstrates moderate resistance to auto-oxidation in aqueous solutions (pH 7.4, 25°C) .

Enzymatic Modifications

In plants, 3-p-CoQA participates in biosynthetic pathways:

-

Transesterification : Hydroxycinnamoyltransferases (HCT/HQT) catalyze acyl transfer between quinic acid and p-coumaroyl-CoA .

-

Isomerization : Hydroxycinnamoyltransferase activity converts 3-p-CoQA to 4,5-diCQA (dicaffeoylquinic acid) in vacuoles .

Antioxidant Reactivity

3-p-CoQA contributes to antioxidant capacity via hydrogen atom transfer (HAT):

-

DPPH Assay : EC₅₀ = 12.5 μM (comparable to 5-O-caffeoylquinic acid) .

-

FRAP Assay : Reduces Fe³⁺ at 28.9% efficiency relative to ascorbic acid .

Key Finding :

特性

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRSEYFENKXDIS-OTCYKTEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-30-5, 5746-55-4 | |

| Record name | P-Coumaroylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Coumaroylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-P-COUMAROYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4BU5688G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。